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Compound Name:

yl)ethyl formate
CAS No.: 116856-18-9
Cat. No.: B159083
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For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of
numerous approved drugs with a wide array of biological activities, including anti-inflammatory,
anticancer, and antiviral properties.[1][2][3] Among the diverse derivatives, formamido-
pyrazoles, characterized by the presence of a formamide group attached to the pyrazole ring,
have emerged as a promising class of compounds. This structural motif has proven to be a key
pharmacophore for potent and selective inhibition of various protein kinases and for modulating
protein-protein interactions, making it a focal point in modern drug discovery.

This technical guide provides a comprehensive overview of formamido-pyrazole compounds in
medicinal chemistry. It covers their synthesis, biological activities with a focus on quantitative
data, detailed experimental protocols for their evaluation, and the signaling pathways they
modulate.
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Synthesis of Formamido-Pyrazole Core Structures

The synthesis of formamido-pyrazole derivatives typically involves a multi-step process,
beginning with the construction of a substituted aminopyrazole core, followed by formylation.

General Synthetic Workflow

A common synthetic route involves the initial formation of a pyrazole ring, often through
condensation reactions, followed by the introduction of an amino group, and finally, the
formylation step. The Vilsmeier-Haack reaction is a notable method for both the synthesis of
pyrazole carbaldehydes and the direct formylation of aminopyrazoles.[4]
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Caption: General synthetic workflow for formamido-pyrazole derivatives.
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Detailed Experimental Protocols

Protocol 1: Synthesis of N-(1H-Pyrazol-5-yl)formamide via Vilsmeier-Type Reagents
This protocol describes a method for the formylation of N-1-substituted-5-aminopyrazoles.[1]

e Preparation of the Vilsmeier Reagent: To a solution of formamide (1.2 mmol) in an
appropriate solvent, add phosphorus oxychloride (POCI3) (1.0 mmol) dropwise at 0 °C. Stir
the mixture for 30 minutes at this temperature to generate the Vilsmeier reagent.

» Formylation Reaction: Dissolve the starting N-1-substituted-5-aminopyrazole (1.0 mmol) in a
suitable anhydrous solvent (e.g., DMF). Add the freshly prepared Vilsmeier reagent dropwise
to the aminopyrazole solution at 0 °C.

o Reaction Progression and Work-up: Allow the reaction mixture to warm to room temperature
and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base
(e.g., saturated sodium bicarbonate solution).

« |solation and Purification: The resulting precipitate is collected by filtration, washed with
water, and dried. The crude product can be purified by recrystallization from a suitable
solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the
desired N-(1H-pyrazol-5-yl)formamide derivative.

Protocol 2: Synthesis of Pyrazole-3-carboxamide Derivatives

This protocol outlines a general procedure for the synthesis of pyrazole-3-carboxamide
derivatives, which are structurally related to formamido-pyrazoles.[5][6]

» Activation of Carboxylic Acid: Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in
anhydrous tetrahydrofuran (THF). Add a catalytic amount of N,N-dimethylformamide (DMF)
followed by the dropwise addition of oxalyl chloride (1.5 eq) at 0 °C. Stir the mixture at room
temperature for 1 hour. The solvent is then removed under reduced pressure to yield the
crude acid chloride.

¢ Amide Coupling: Dissolve the desired amine (1.0 eq) in pyridine. To this solution, add the
freshly prepared acid chloride dissolved in pyridine dropwise at 0 °C.
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» Reaction and Work-up: Stir the reaction mixture for 6 hours at room temperature. After
completion, remove the pyridine under vacuum.

 Purification: The residue is then purified by column chromatography on silica gel to afford the
target pyrazole-3-carboxamide.

Biological Activities and Quantitative Data

Formamido-pyrazole derivatives have demonstrated significant inhibitory activity against a
range of therapeutically relevant protein kinases and have also been explored as modulators of
protein-protein interactions.

Kinase Inhibition

These compounds are particularly prominent as inhibitors of Cyclin-Dependent Kinases
(CDKs), Aurora Kinases, and Mitogen-Activated Protein Kinases (MAPKSs), which are crucial
regulators of cell cycle progression and signaling pathways often dysregulated in cancer.[2][7]

[8]

Table 1: Inhibitory Activity of Pyrazole Derivatives against Various Kinases
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Compound Target .
. IC50 (uM) Cell Line IC50 (uM) Reference

ID Kinase
Compound 6 Aurora A 0.16 HCT116 0.39 [2]
MCF-7 0.46 [2]
Compound

CDK1 MCF-7 0.13 [2]
20
MIAPaCa 0.28 [2]
Compound

CDK1 MCF-7 0.15 [2]
21
MIAPaCa 0.34 [2]
Compound

CDK1 2.38 HepG2 0.05 [2]
24
Compound
o5 CDK1 152 HepG2 0.028 [2]
Compound 8t  FLT3 0.000089 MV4-11 0.00122 [5]
CDK2 0.000719 [5]
CDK4 0.000770 [5]
P-6 Aurora A 0.11 HCT116 0.37 [8]
MCF-7 0.44 [8]
Compound 9 CDK2 0.96 [7]
Compound
2 CDK2 1.47 [7]

p38 MAP Kinase Signhaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in inflammatory responses and

cellular stress. Formamido-pyrazole and related urea-based pyrazole derivatives are known to

inhibit p38a kinase, thereby blocking the downstream inflammatory signaling.[9]
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Caption: Inhibition of the p38 MAPK signaling pathway.

CDK Signaling and Cell Cycle Control

CDKs are essential for the regulation of the cell cycle. Inhibitors based on the formamido-

pyrazole scaffold can block the activi
G1/S or G2/M transitions, and subse

ty of CDKs, leading to cell cycle arrest, typically at the
guently inducing apoptosis in cancer cells.
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Caption: Inhibition of CDK-mediated cell cycle progression.

Biological Assay Protocols
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™
Assay)

This protocol outlines a luminescent-based assay to determine the IC50 value of a compound
against a target kinase.[10]

o Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A
typical starting concentration is 10 mM.

» Kinase Reaction Setup:
o In a 384-well plate, add 1 pL of the serially diluted compound or DMSO (for control wells).

o Prepare a master mix of the target kinase (e.g., p38a, CDK2) and the appropriate peptide
substrate in kinase reaction buffer.
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o Add 2 pL of the kinase/substrate master mix to each well.

o Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer at a concentration
near the Km for the specific kinase. Add 2 uL of the ATP solution to each well to start the
reaction.

 Incubation: Incubate the plate at room temperature for 60 minutes.
e Reaction Termination and Signal Generation:

o Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP. Incubate for 40 minutes at room temperature.

o Add 10 pL of Kinase Detection Reagent to each well. This converts the ADP generated to
ATP, which is used by a luciferase to produce a luminescent signal. Incubate for 30
minutes at room temperature.

o Data Acquisition and Analysis:
o Measure the luminescence using a plate-reading luminometer.
o Plot the luminescence signal against the logarithm of the inhibitor concentration.

o Fit the data to a dose-response curve to determine the IC50 value.

Protocol 4: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is commonly used to
assess the cytotoxic effects of compounds.

o Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at an appropriate
density and allow them to adhere overnight.

o Compound Treatment: Treat the cells with various concentrations of the formamido-pyrazole
compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and
a positive control.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to
purple formazan crystals.

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a
specialized buffer) to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a
microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 value.
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Caption: Workflow for a typical MTT cell viability assay.
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Conclusion

Formamido-pyrazole compounds represent a versatile and potent class of molecules in
medicinal chemistry. Their synthetic accessibility and the ability of the formamido-pyrazole
scaffold to engage in key interactions with biological targets, particularly protein kinases, have
established them as valuable leads in the development of novel therapeutics, especially in
oncology. The data and protocols presented in this guide offer a foundational resource for
researchers and drug development professionals working in this exciting area, facilitating the
design, synthesis, and evaluation of new and improved formamido-pyrazole-based drug
candidates. Further exploration of the structure-activity relationships and optimization of the
pharmacokinetic properties of these compounds will undoubtedly lead to the discovery of next-
generation targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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